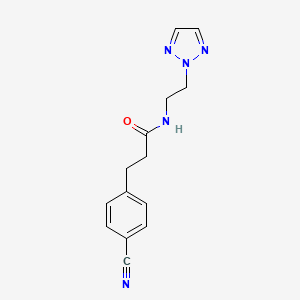
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
作用機序
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent downstream signaling. BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, particularly in B-cell malignancies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has demonstrated selective inhibition of BTK, with minimal effects on other kinases. However, this compound has also been shown to have some off-target effects, particularly on T cells, which may limit its therapeutic potential.
実験室実験の利点と制限
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity as a BTK inhibitor, its good pharmacokinetic properties, and its ability to synergize with other targeted therapies. However, this compound also has some limitations, including its off-target effects on T cells, which may limit its therapeutic potential in certain contexts.
将来の方向性
There are several future directions for the development of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide as a therapeutic agent. One potential direction is the development of combination therapies that target both BTK and other signaling pathways, such as PI3K or BCL-2. Another direction is the exploration of this compound in other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the off-target effects of this compound on T cells and to develop strategies to minimize these effects.
合成法
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide involves a series of chemical reactions starting with the reaction of 4-cyanobenzaldehyde with ethyl 2-bromoacetate to form ethyl 3-(4-cyanophenyl)propanoate. The resulting compound is then subjected to a reaction with sodium azide and copper (I) iodide to yield 3-(4-cyanophenyl)propanoic acid azide. Finally, the azide group is converted into a triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 2-(2-prop-2-yn-1-yloxy)ethylamine, resulting in the formation of this compound.
科学的研究の応用
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-cyanophenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a BTK inhibitor, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to have synergistic effects when combined with other targeted therapies such as PI3K inhibitors and BCL-2 inhibitors.
特性
IUPAC Name |
3-(4-cyanophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-11-13-3-1-12(2-4-13)5-6-14(20)16-9-10-19-17-7-8-18-19/h1-4,7-8H,5-6,9-10H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSBQGUBCDLQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCN2N=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

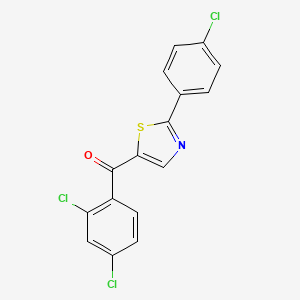
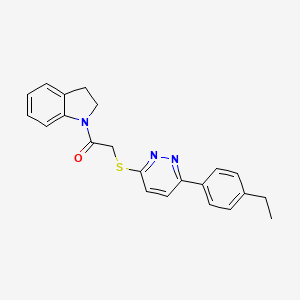
![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)
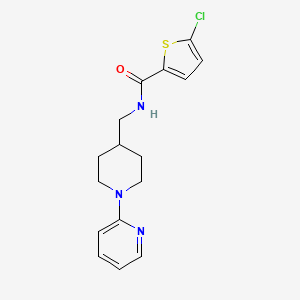
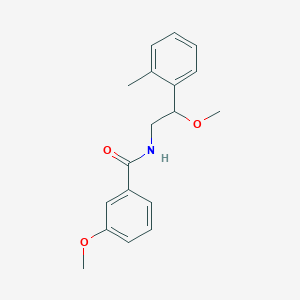
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)
![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)

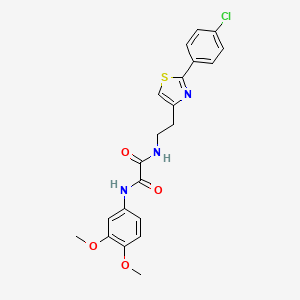
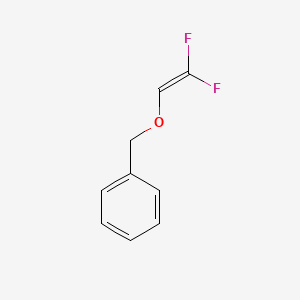


![3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2384160.png)
